molecular formula C18H21NO3S B2366765 METHYL 4-ETHYL-5-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE CAS No. 418785-71-4

METHYL 4-ETHYL-5-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B2366765
CAS No.: 418785-71-4
M. Wt: 331.43
InChI Key: QNZDRXRCHUJQBM-UHFFFAOYSA-N
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Description

METHYL 4-ETHYL-5-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a thiophene-based heterocyclic compound featuring an ester group at position 3, an amide-linked 3-phenylpropanoyl moiety at position 2, and ethyl/methyl substituents at positions 4 and 5, respectively.

The compound’s crystal structure determination likely employs crystallographic software such as SHELXL for refinement and ORTEP-3 for visualization, ensuring precise atomic coordinate assignments . The amide group facilitates hydrogen bonding, a critical factor in its crystal packing behavior, as analyzed via graph-set methodologies described by Bernstein et al. .

Properties

IUPAC Name

methyl 4-ethyl-5-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-4-14-12(2)23-17(16(14)18(21)22-3)19-15(20)11-10-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZDRXRCHUJQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-ETHYL-5-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of thiophene derivatives, followed by the introduction of the phenylpropanoyl group under controlled conditions. The final step involves esterification to obtain the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-ETHYL-5-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Methyl 4-ethyl-5-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its thiophene ring structure allows for various functionalizations, making it suitable for constructing complex organic molecules. This compound has been utilized in multicomponent reactions to synthesize diverse derivatives, which can lead to new materials with tailored properties.

Case Study: Multicomponent Reactions

In a recent study, this compound was employed in the Gewald reaction to produce bioisosteres of anthranilic acids, which are significant in drug development . The reaction conditions were optimized to yield high purity and yield, demonstrating the compound's utility in synthetic chemistry.

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications, particularly as a precursor for the synthesis of novel drug candidates. Its structural features contribute to the development of compounds with anti-inflammatory and antimicrobial properties.

Case Study: Drug Synthesis

Research indicates that derivatives of this compound have been synthesized as part of drug discovery programs targeting various diseases. For instance, similar thiophene derivatives have been linked to the development of p38 MAP kinase inhibitors, which play a crucial role in inflammatory responses .

Agricultural Chemicals

In agriculture, this compound is explored for its potential use in formulating agrochemicals. Its ability to serve as a scaffold for designing new pesticides and herbicides is noteworthy.

Applications in Crop Protection

Research highlights the synthesis of agrochemical agents derived from this compound that exhibit enhanced efficacy against pests and diseases affecting crops. Such developments are vital for improving agricultural productivity and sustainability.

Material Science

The unique chemical properties of this compound make it valuable in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

This compound has been investigated for its role in producing advanced materials with desirable mechanical and thermal properties. For example, its incorporation into polymer matrices has been shown to enhance durability and performance under various environmental conditions .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Organic SynthesisBuilding block for complex organic moleculesUtilized in multicomponent reactions with high yields
Pharmaceutical DevelopmentPrecursor for anti-inflammatory and antimicrobial compoundsLinked to synthesis of p38 MAP kinase inhibitors
Agricultural ChemicalsFormulation of effective pesticides and herbicidesEnhances crop protection against pests
Material ScienceDevelopment of polymers and coatings with improved propertiesIncreases durability and performance

Mechanism of Action

The mechanism of action of METHYL 4-ETHYL-5-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s uniqueness, comparisons are drawn with structurally analogous molecules, focusing on ring systems, substituent effects, hydrogen bonding, and conformational properties.

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and two related structures:

Property Target Compound Compound A (from ) Cyclopentane Derivative (from )
Core Ring Thiophene (aromatic, planar) Tetrahydropyrimidine (non-aromatic, puckered) Cyclopentane (non-aromatic, puckered)
Key Functional Groups Ester (COOCH₃), Amide (CONH), Ethyl/Methyl substituents Carbamate (OCOO), Bromopropyl, Methoxymethyl None (pure hydrocarbon)
Hydrogen Bond Capacity 1 donor (amide NH), 3 acceptors (ester O, amide O, thiophene S) 1 donor (carbamate NH), 4 acceptors (carbamate O, ester O, methoxy O) None
Molecular Weight (Da) ~347.4 (calculated) ~584.5 (reported in ) ~70.1 (cyclopentane base)
Synthetic Complexity Moderate (amide coupling, esterification) High (multi-step, LiHMDS-mediated reactions) Low

Hydrogen Bonding and Crystal Packing

The target compound’s amide group enables N–H···O/S interactions, fostering layered crystal packing, as observed in hydrogen-bonded supramolecular architectures .

Ring Conformation and Puckering

Thiophene’s inherent planarity (due to aromaticity) contrasts with the puckered tetrahydropyrimidine ring in Compound A and cyclopentane derivatives. The latter’s puckering is quantified via Cremer-Pople parameters, where pseudorotation phases (e.g., envelope or twist conformations) dictate steric strain and reactivity . Substituents on the thiophene (e.g., ethyl/methyl groups) may induce minor out-of-plane distortions, though less pronounced than in saturated rings.

Physicochemical Implications

  • Solubility : The target compound’s ester and amide groups enhance polarity, favoring solubility in polar aprotic solvents (e.g., DMSO). Compound A ’s bromo and methoxymethyl groups may increase lipophilicity.
  • Thermal Stability: Strong hydrogen bonding in the target compound suggests higher melting points compared to non-polar analogs like cyclopentane derivatives.

Biological Activity

Methyl 4-ethyl-5-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H22N2O2S\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

Key Features:

  • Functional Groups: Contains a thiophene ring, carboxylate ester, and an amide group.
  • Molecular Weight: Approximately 306.43 g/mol.

Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown to inhibit various cancer cell lines through multiple mechanisms:

  • Cell Proliferation Inhibition: The compound has been tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against cell proliferation.
  • Apoptosis Induction: Mechanistic studies suggest that this compound may induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • Histone Deacetylases (HDACs): Similar thiophene derivatives have been reported to inhibit HDACs, which play a crucial role in gene expression regulation related to cancer cell survival and proliferation. The IC50 values for these inhibitors range from 14 to 67 nM for various isoforms .

Study 1: In Vitro Evaluation

A study conducted on a series of thiophene derivatives, including this compound, revealed that these compounds effectively inhibited the growth of human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM, showcasing significant anticancer potential .

Study 2: Mechanistic Insights

Further mechanistic studies highlighted that the compound induces cell cycle arrest at the G1 phase, leading to reduced DNA synthesis. Flow cytometry analysis confirmed these findings by showing an increase in the percentage of cells in the G1 phase post-treatment .

Comparative Analysis with Related Compounds

Compound NameStructureIC50 (µM)Mechanism
This compoundStructure~15HDAC inhibition, apoptosis induction
Benzamide Derivative AStructure A~20Apoptosis induction
Benzamide Derivative BStructure B~30Cell cycle arrest

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